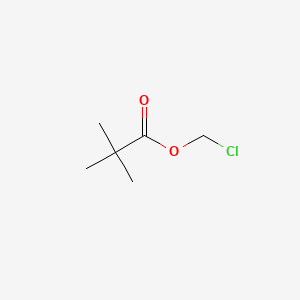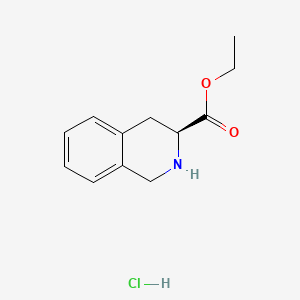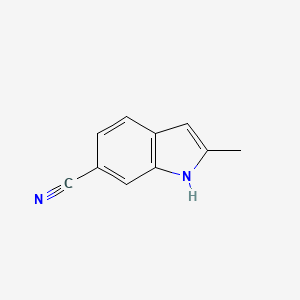![molecular formula C31H38O14 B579771 [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(2-acetyloxycyclohexyl)oxy-6-(acetyloxymethyl)oxan-3-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate CAS No. 18265-34-4](/img/structure/B579771.png)
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(2-acetyloxycyclohexyl)oxy-6-(acetyloxymethyl)oxan-3-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(2-acetyloxycyclohexyl)oxy-6-(acetyloxymethyl)oxan-3-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate is a phenolic glucoside derivative, specifically an ester of grandidentatin. This compound is known for its antioxidant properties and is derived from the bark of Populus ussuriensis, a deciduous tree widely distributed in Northern China, the Korean Peninsula, and Siberia . The compound’s structure includes multiple acetyl groups, which enhance its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of grandidentatin pentaacetate typically involves the acetylation of grandidentatin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually conducted at room temperature to ensure the stability of the compound .
Industrial Production Methods: Industrial production of grandidentatin pentaacetate follows similar synthetic routes but on a larger scale. The process involves the extraction of grandidentatin from Populus ussuriensis bark, followed by its acetylation. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(2-acetyloxycyclohexyl)oxy-6-(acetyloxymethyl)oxan-3-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups, regenerating the parent compound, grandidentatin.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Grandidentatin and its partially deacetylated forms.
Substitution: Various substituted phenolic glucosides.
Scientific Research Applications
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(2-acetyloxycyclohexyl)oxy-6-(acetyloxymethyl)oxan-3-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and acetylation reactions.
Biology: Investigated for its antioxidant properties and potential to mitigate oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress, such as atherosclerosis and cancer.
Industry: Utilized as a biopreservative in food and cosmetic products due to its antioxidant activity
Mechanism of Action
The mechanism of action of grandidentatin pentaacetate primarily involves its antioxidant properties. The compound can scavenge reactive oxygen species (ROS) and neutralize free radicals, thereby protecting cellular structures from oxidative damage. This activity is attributed to the presence of multiple hydroxyl groups in its structure, which can donate electrons to stabilize ROS .
Comparison with Similar Compounds
Picein: Another phenolic glucoside with antioxidant properties.
Salicortin: Known for its anti-inflammatory and antioxidant activities.
Isograndidentatin A: A structural isomer of grandidentatin with similar biological activities
Uniqueness: [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(2-acetyloxycyclohexyl)oxy-6-(acetyloxymethyl)oxan-3-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate stands out due to its enhanced stability and reactivity conferred by the acetyl groups. These modifications not only improve its antioxidant properties but also make it a versatile compound for various chemical reactions and industrial applications .
Properties
CAS No. |
18265-34-4 |
|---|---|
Molecular Formula |
C31H38O14 |
Molecular Weight |
634.631 |
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(2-acetyloxycyclohexyl)oxy-6-(acetyloxymethyl)oxan-3-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H38O14/c1-17(32)38-16-26-28(41-20(4)35)29(42-21(5)36)30(31(44-26)43-25-9-7-6-8-24(25)40-19(3)34)45-27(37)15-12-22-10-13-23(14-11-22)39-18(2)33/h10-15,24-26,28-31H,6-9,16H2,1-5H3/b15-12+/t24?,25?,26-,28-,29+,30-,31-/m1/s1 |
InChI Key |
UIBYWCMJZAVRIP-LKNKLDNCSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2CCCCC2OC(=O)C)OC(=O)C=CC3=CC=C(C=C3)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


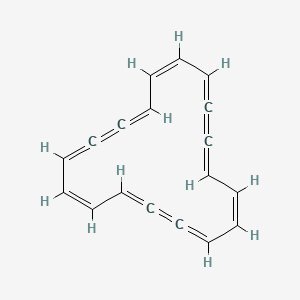
![(1S,4R,5R,6S)-5,6-dibromobicyclo[2.2.0]hex-2-ene](/img/structure/B579689.png)

![(1R,3aS,3bS,9aR,9bS,11aR)-5-benzyl-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,5a,6,7,8,9,9b,10,11-dodecahydro-1H-cyclopenta[i]phenanthridin-4-one](/img/structure/B579692.png)
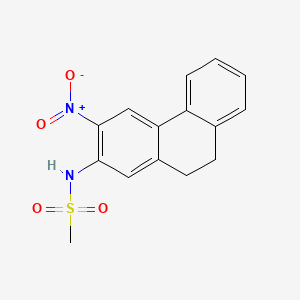
![methyl (1'S,2R,7'R,8'R,9'R)-9'-[(1S)-1-hydroxyethyl]-5-methoxy-3-oxospiro[1H-indole-2,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate](/img/structure/B579701.png)
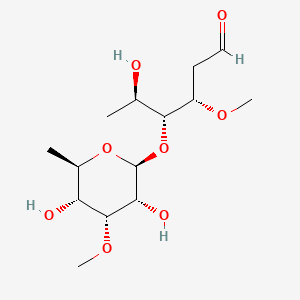
![Trisodium;5-[(6-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-8-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B579705.png)
